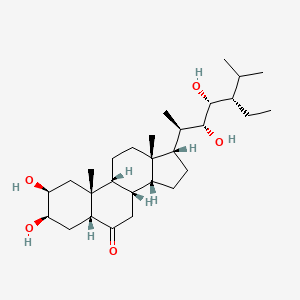
2,3-O-Isopropylidene-3-hydroxymethyl-D-ribose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-O-Isopropylidene-3-hydroxymethyl-D-ribose is a derivative of D-ribose, a naturally occurring sugar. This compound is characterized by the presence of an isopropylidene group protecting the hydroxyl groups at the 2 and 3 positions of the ribose molecule. It is commonly used as an intermediate in the synthesis of various biologically active molecules, including antiviral nucleosides.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-O-Isopropylidene-3-hydroxymethyl-D-ribose typically involves the protection of D-ribose. One common method is the reaction of D-ribose with acetone in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to form the isopropylidene derivative. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to optimize yield and purity. The product is then purified using techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions: 2,3-O-Isopropylidene-3-hydroxymethyl-D-ribose undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Tosyl chloride (TsCl) or mesyl chloride (MsCl) can be used to introduce tosyl or mesyl groups.
Major Products Formed: The major products formed from these reactions include various protected and unprotected derivatives of D-ribose, which can be further utilized in the synthesis of more complex molecules .
科学研究应用
2,3-O-Isopropylidene-3-hydroxymethyl-D-ribose has several applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex carbohydrates and nucleosides.
Biology: The compound is used in the study of carbohydrate metabolism and enzyme mechanisms.
Medicine: It is prominently used in the synthesis of antiviral nucleosides for the research of diseases such as Hepatitis B and C, Human Immunodeficiency Virus (HIV), and Herpes Simplex Virus (HSV).
Industry: The compound is utilized in the production of various pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of 2,3-O-Isopropylidene-3-hydroxymethyl-D-ribose primarily involves its role as an intermediate in biochemical pathways. The isopropylidene group protects the hydroxyl groups, allowing selective reactions at other positions. This protection is crucial in multi-step synthesis processes, ensuring the integrity of the molecule until the desired transformation is achieved.
相似化合物的比较
- 2,3-O-Isopropylidene-D-ribose
- 2,3-O-Isopropylidene-D-ribofuranose
- 2,3-O-(1-Methylethylidene)-D-ribose
Comparison: While these compounds share the isopropylidene protection, 2,3-O-Isopropylidene-3-hydroxymethyl-D-ribose is unique due to the presence of the hydroxymethyl group at the 3 position. This additional functional group provides more versatility in chemical reactions and synthesis pathways, making it a valuable intermediate in various applications.
属性
分子式 |
C29H50O5 |
|---|---|
分子量 |
478.7 g/mol |
IUPAC 名称 |
(2S,3R,5R,8S,9R,10R,13S,14R,17S)-17-[(2R,3R,4R,5S)-5-ethyl-3,4-dihydroxy-6-methylheptan-2-yl]-2,3-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C29H50O5/c1-7-17(15(2)3)27(34)26(33)16(4)19-8-9-20-18-12-23(30)22-13-24(31)25(32)14-29(22,6)21(18)10-11-28(19,20)5/h15-22,24-27,31-34H,7-14H2,1-6H3/t16-,17+,18+,19+,20-,21-,22+,24-,25+,26-,27-,28-,29-/m1/s1 |
InChI 键 |
WADMTJKRYLAHQV-DKIWRWBQSA-N |
手性 SMILES |
CC[C@H]([C@H]([C@@H]([C@H](C)[C@@H]1CC[C@H]2[C@@]1(CC[C@@H]3[C@H]2CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O)O)C(C)C |
规范 SMILES |
CCC(C(C)C)C(C(C(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


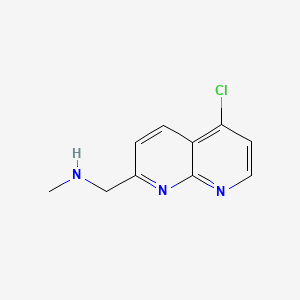
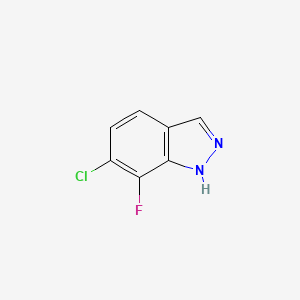
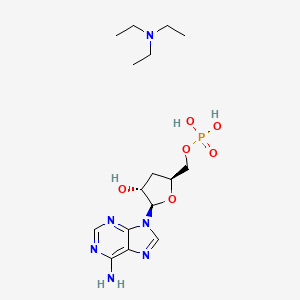

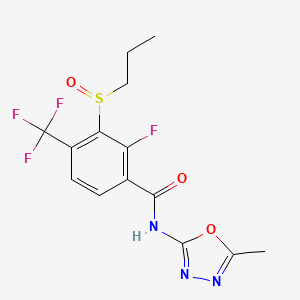
![[6-Hydroxy-2,3,4,5-tetra(prop-2-enoyloxy)hexyl] prop-2-enoate](/img/structure/B13849509.png)
![(S)-1-[[1-Carboxy-2-(1H-imidazol-4-yl)ethyl]amino]-1-deoxy-D-fructose;D-1-[(1-Carboxy-2-imidazol-4-ylethyl)amino]-1-deoxy-fructose](/img/structure/B13849511.png)
![4-[4-[5-fluoro-4-(5-fluoro-2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-3,6-dihydro-2H-pyridin-1-yl]cyclohexane-1-carboxylic acid](/img/structure/B13849512.png)
![3-Piperidin-4-yl-[1,3]oxazolo[4,5-b]pyridin-2-one](/img/structure/B13849529.png)
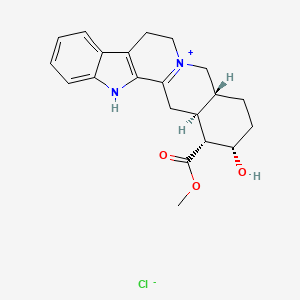


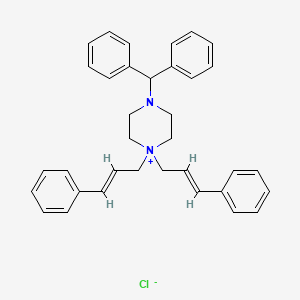
![[3-(3-Methoxyphenyl)-3-oxopropyl]-trimethylazanium;iodide](/img/structure/B13849542.png)
